4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline
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Overview
Description
4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline is a complex organic compound that features a combination of functional groups, including a nitro group, a methylsulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Sulfonylation: The methylsulfonyl group can be introduced by reacting the nitroaromatic compound with methylsulfonyl chloride in the presence of a base such as pyridine.
Formation of Oxadiazole Ring: The thiophene ring can be functionalized to form the oxadiazole ring through a cyclization reaction involving hydrazine and carbon disulfide.
Coupling Reaction: The final step involves coupling the functionalized thiophene with the nitroaromatic compound using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methylsulfonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives and oxidized thiophene products.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives with potential for further functionalization.
Scientific Research Applications
Chemistry
In chemistry, 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. Its potential as a precursor for bioactive molecules makes it a subject of interest in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene and oxadiazole rings may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)-2-nitroaniline: Lacks the thiophene and oxadiazole rings, making it less versatile in terms of chemical reactivity.
2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
4-(methylsulfonyl)-2-nitro-N-(3-propyl)aniline: Lacks the thiophene and oxadiazole rings, reducing its potential for forming complex structures.
Uniqueness
The uniqueness of 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of the thiophene and oxadiazole rings, along with the nitro and methylsulfonyl groups, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-methylsulfonyl-2-nitro-N-[3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S3/c1-28(23,24)11-5-6-12(13(10-11)20(21)22)17-7-3-9-27-16-19-18-15(25-16)14-4-2-8-26-14/h2,4-6,8,10,17H,3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUXQKPBUYKATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(O2)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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